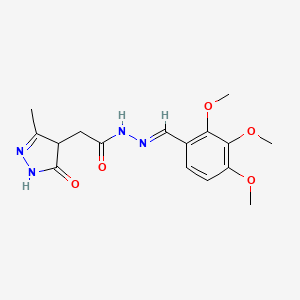

![molecular formula C11H10FN5O3S B5883697 [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5883697.png)

[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid

Descripción general

Descripción

[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid, also known as FTAA, is a small molecule that has gained significant attention in the scientific community due to its unique properties. FTAA is a fluorescent probe that binds specifically to amyloid fibrils, making it a valuable tool for the detection and characterization of amyloid deposits in various biological systems.

Mecanismo De Acción

The mechanism of action of [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid involves the specific binding of the molecule to amyloid fibrils. The binding occurs through a hydrophobic interaction between the fluorophenyl group of [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid and the hydrophobic core of the amyloid fibril. This interaction results in a conformational change in the [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid molecule, leading to fluorescence emission. The fluorescence emission can be detected using various imaging techniques, including fluorescence microscopy and spectroscopy.

Biochemical and Physiological Effects:

[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid has minimal biochemical and physiological effects on cells and tissues. The molecule does not interfere with normal cellular processes and does not induce toxicity or inflammation. However, it is important to note that [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid is a small molecule and may have limited tissue penetration, which could affect its ability to detect amyloid deposits in deep tissue regions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid in lab experiments include its high sensitivity and specificity for amyloid fibrils, its ease of use, and its compatibility with various imaging techniques. [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid is also relatively inexpensive compared to other amyloid-specific probes. However, [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid has some limitations, including its limited tissue penetration, which could affect its ability to detect amyloid deposits in deep tissue regions. Additionally, [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid is not suitable for in vivo imaging due to its small size and rapid clearance from the body.

Direcciones Futuras

The future directions for [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid research include the development of improved imaging techniques for the detection and quantification of amyloid deposits, the exploration of [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid's potential for the early diagnosis of amyloid-related diseases, and the development of [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid-based therapeutics for the treatment of amyloid-related diseases. Additionally, the use of [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid in the study of other protein aggregates, such as prions and tau proteins, is an area of active research. The development of [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid derivatives with improved tissue penetration and longer retention times in vivo is also an area of future research.

Métodos De Síntesis

The synthesis of [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid involves a series of chemical reactions that result in the formation of a tetrazole ring and a thioester linkage. The starting materials for the synthesis are 2-fluoroaniline and ethyl bromoacetate. The reaction proceeds through several steps, including the formation of an amide intermediate and subsequent cyclization to form the tetrazole ring. The final step involves the addition of a thiol group to the tetrazole ring to form the thioester linkage. The yield of [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid synthesis is typically high, and the compound can be purified using column chromatography.

Aplicaciones Científicas De Investigación

[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid has been widely used in scientific research for the detection and characterization of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. The ability of [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid to specifically bind to amyloid fibrils makes it a valuable tool for the detection and quantification of amyloid deposits in various biological systems, including animal models and human tissue samples. [5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid has also been used in the development of diagnostic tools for the early detection of amyloid-related diseases.

Propiedades

IUPAC Name |

2-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN5O3S/c12-7-3-1-2-4-8(7)13-9(18)6-21-11-14-15-16-17(11)5-10(19)20/h1-4H,5-6H2,(H,13,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOOGBOSGFLQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NN=NN2CC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901333184 | |

| Record name | 2-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801825 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[5-[2-(2-Fluoroanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]acetic acid | |

CAS RN |

433317-47-6 | |

| Record name | 2-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5883618.png)

![N-{4-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5883649.png)

![6-chloro-2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5883652.png)

![methyl (4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetate](/img/structure/B5883669.png)

![4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5883707.png)